

# A Comparative Guide to the Antithrombotic Activity of Hirudoid® Gel and Standard Heparin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *hirudoid gel*

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This guide provides an objective comparison of the antithrombotic activity of Hirudoid® gel, containing mucopolysaccharide polysulfate (MPS), against the known standard, heparin. The information presented is collated from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.

## Mechanism of Action: A Comparative Overview

Hirudoid® gel and standard heparin share a fundamental mechanism in preventing thrombosis by potentiating the activity of antithrombin III (ATIII). ATIII is a natural anticoagulant that inhibits key clotting factors, primarily thrombin (Factor IIa) and Factor Xa. However, evidence suggests a divergence in their primary mode of action, particularly concerning topical application. While heparin's effect is predominantly through direct anticoagulation, Hirudoid® (MPS) also demonstrates a significant impact on the release of Tissue Factor Pathway Inhibitor (TFPI).

## Data Presentation: Preclinical and Clinical Findings

The following tables summarize key quantitative data from comparative studies.

Table 1: In Vivo Antithrombotic Efficacy of Topically Applied Hirudoid® (MPS) and Heparin

Parameter	Hirudoid® (0.3% MPS Cream)	Placebo	Finding	Study Type
Thrombus Formation Inhibition	Significant (p < 0.001)	No significant inhibition	24-hour percutaneous application of 0.3% MPS cream inhibited thrombus formation in the microvessels of the mesoappendix.	Animal Model (Rats)[1]
Vessel Occlusion Time	Significantly increased	No significant increase	Topical application of 0.3% MPS cream prolonged the time until occlusion of laser-irradiated small veins.	Animal Model (Hamsters)[1]
Reperfusion of Occluded Vessel	Occurred much earlier	Delayed reperfusion	A common finding across all modes of MPS administration was faster reperfusion compared to controls.	Animal Model (Rats and Hamsters)[1]

Table 2: Comparative Effects of Topical Mucopolysaccharide Polysulfate (MPS) and Heparin Ointments on Systemic Coagulation and TFPI Release in Nonhuman Primates

Parameter	4.5% MPS Ointment	4.5% Heparin Ointment	Key Findings	Study Type
Activated Partial Thromboplastin Time (APTT)	No measurable anticoagulant effect	No measurable anticoagulant effect	Topical application of both agents did not result in systemic anticoagulant effects.[2]	Animal Model (Nonhuman Primates)
Thrombin Time (TT)	No measurable anticoagulant effect	No measurable anticoagulant effect	Confirms the lack of systemic anticoagulant effects from topical application.[2]	Animal Model (Nonhuman Primates)
Tissue Factor Pathway Inhibitor (TFPI) Release	Stronger, concentration-dependent release	Weaker release compared to MPS	MPS produced a more potent release of TFPI antigen and functional activity.[2]	Animal Model (Nonhuman Primates)
Thrombin Activatable Fibrinolytic Inhibitor (TAFI) Activation	Decreased	Not specified	MPS downregulated TAFI, suggesting an enhanced fibrinolytic effect. [2]	Animal Model (Nonhuman Primates)

Table 3: Clinical Efficacy of Hirudoid® Cream versus Heparin Ointment in Superficial Thrombophlebitis

Parameter	Hirudoid® Cream (Heparinoid 0.3% w/w)	Heparin Ointment (Heparin Sodium 50 IU/g)	p-value	Study Type
Mean Visual Infusion Phlebitis (VIP) Score (Day 3-5)	Higher (less improvement)	Significantly Lower	<0.001	Comparative Clinical Trial
Mean Duration of Treatment	6.30 days	5.79 days	<0.001	Comparative Clinical Trial
Quality of Treatment (Excellent)	58.75% of patients	77.5% of patients	0.009	Comparative Clinical Trial

Note: The clinical trial data suggests that in this specific application for superficial thrombophlebitis, heparin ointment showed a statistically significant improvement over Hirudoid cream.

## Experimental Protocols

### In Vivo Model: Ferric Chloride-Induced Arterial Thrombosis in Rats

This model is widely used to evaluate the efficacy of antithrombotic agents.

- **Animal Preparation:** Male Sprague-Dawley rats are anesthetized. The carotid artery is carefully exposed and isolated from surrounding tissues.
- **Induction of Thrombosis:** A small piece of filter paper saturated with a ferric chloride ( $\text{FeCl}_3$ ) solution (e.g., 20-50%) is topically applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Application of Test Substance:** Prior to or following the induction of thrombosis, Hirudoid® gel, a standard heparin gel, or a placebo gel is applied topically to the skin overlying the

affected artery.

- **Measurement of Thrombosis:** Blood flow in the carotid artery is monitored using a Doppler flow probe. The time to occlusion (TTO), defined as the time from  $\text{FeCl}_3$  application to the cessation of blood flow, is recorded.<sup>[4]</sup> The size and weight of the resulting thrombus can also be measured at the end of the experiment.
- **Data Analysis:** The TTO and thrombus weight are compared between the different treatment groups. A significant increase in TTO or a decrease in thrombus weight in the treated groups compared to the placebo group indicates antithrombotic activity.

## In Vitro Assay: Activated Partial Thromboplastin Time (APTT)

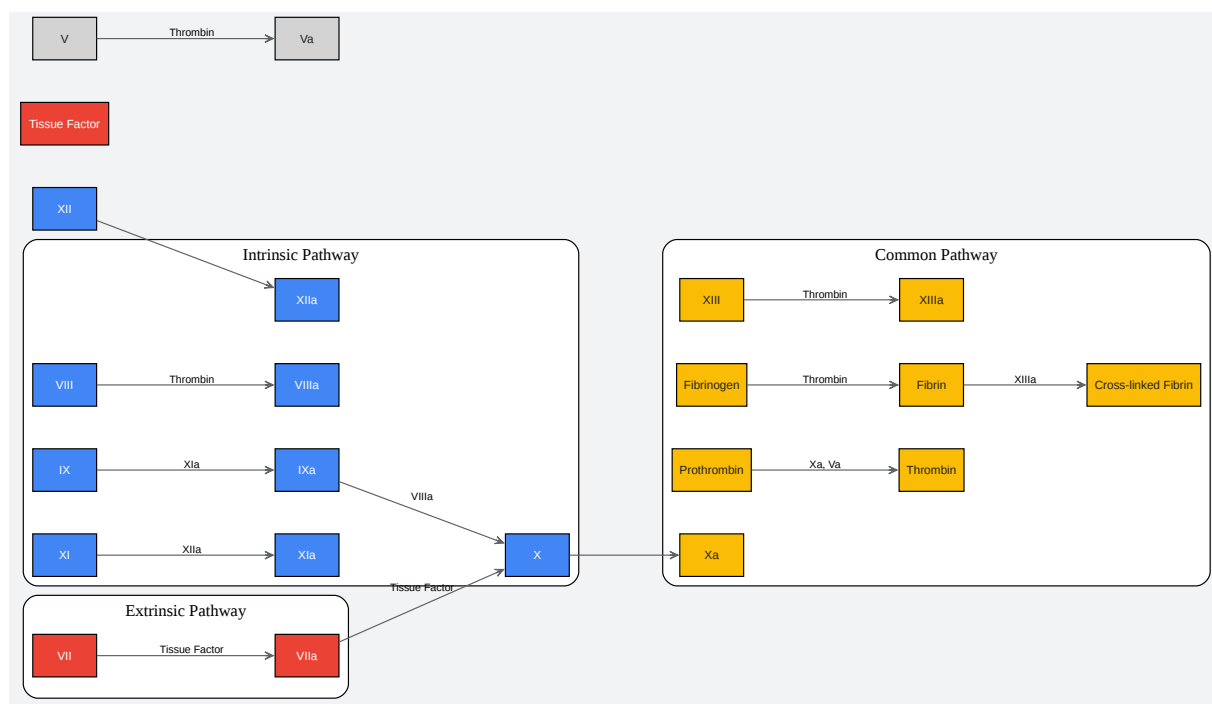
This assay assesses the integrity of the intrinsic and common coagulation pathways.

- **Plasma Preparation:** Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-poor plasma (PPP) is obtained by centrifugation.
- **Incubation:** A specific volume of PPP is incubated with a solution of Hirudoid® gel extract, heparin standard, or a control vehicle at 37°C for a predetermined time.
- **Activation:** An APTT reagent, containing a contact activator (e.g., silica, kaolin) and phospholipids, is added to the plasma mixture and incubated for a specified period (e.g., 3-5 minutes) at 37°C.
- **Clot Formation:** Calcium chloride (pre-warmed to 37°C) is added to the mixture to initiate coagulation.
- **Measurement:** The time taken for a fibrin clot to form is measured in seconds using a coagulometer.
- **Data Analysis:** A prolongation of the APTT in the presence of the test substance compared to the control indicates anticoagulant activity.

## Signaling Pathways and Mechanisms of Action

## The Coagulation Cascade

The formation of a blood clot is a complex process involving a cascade of enzymatic reactions. The diagram below illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade.

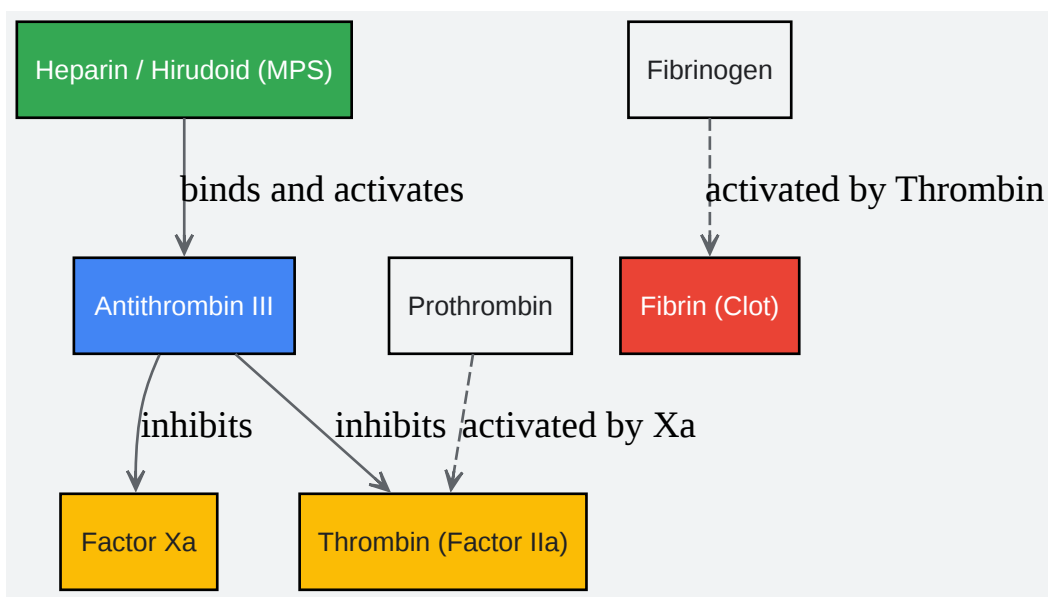


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A simplified diagram of the coagulation cascade.

## Mechanism of Action of Heparin and Hirudoid® (Heparinoids)

Both heparin and the heparinoid in Hirudoid® gel exert their primary anticoagulant effect by enhancing the activity of antithrombin III (ATIII).



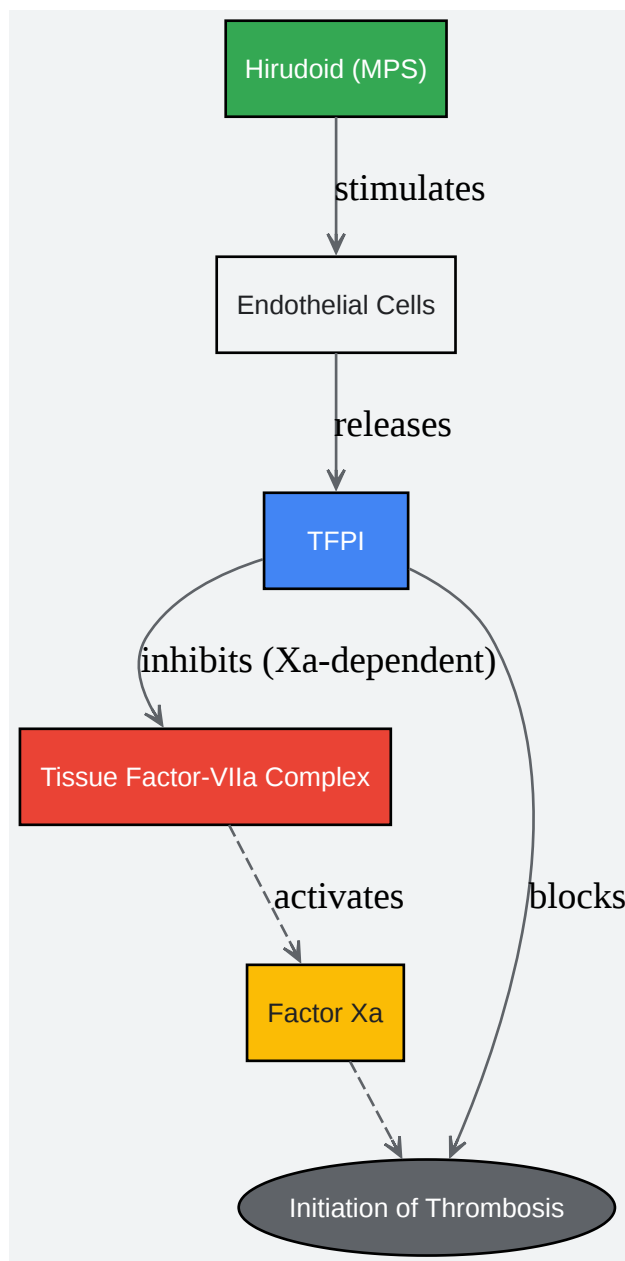
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Mechanism of heparin and heparinoids via Antithrombin III.

## Hirudoid® (MPS) and the Tissue Factor Pathway Inhibitor (TFPI) Pathway

A key differentiator for Hirudoid® (MPS) is its ability to stimulate the release of Tissue Factor Pathway Inhibitor (TFPI). TFPI is a potent inhibitor of the initial phase of the coagulation cascade.





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Hirudoid's influence on the TFPI pathway.

## Conclusion

Both Hirudoid® gel and standard heparin are effective topical antithrombotic agents. Their primary shared mechanism involves the potentiation of antithrombin III. However, preclinical evidence suggests that Hirudoid® (MPS) has a more pronounced effect on the release of Tissue Factor Pathway Inhibitor, which may contribute to its antithrombotic and profibrinolytic activity without causing systemic anticoagulant effects.[2] In a clinical setting for superficial

thrombophlebitis, heparin ointment demonstrated superior efficacy in the parameters measured. The choice between these agents in a research or clinical context should be guided by the specific application and the desired therapeutic endpoint. Further head-to-head studies, particularly employing standardized in vitro coagulation assays, would be beneficial to further elucidate the nuanced differences in their anticoagulant potential.

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- To cite this document: BenchChem. [A Comparative Guide to the Antithrombotic Activity of Hirudoid® Gel and Standard Heparin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172562#validation-of-hirudoid-gel-s-antithrombotic-activity-against-known-standards]

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